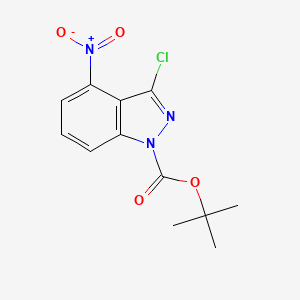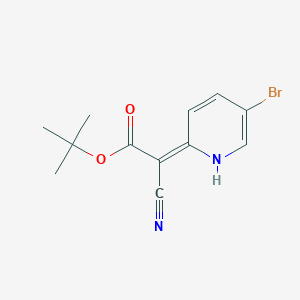
tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and a cyanoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate typically involves the reaction of 5-bromopyridine-2-carbaldehyde with tert-butyl cyanoacetate under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 5-bromopyridine-2-carbaldehyde reacts with the active methylene group of tert-butyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(5-chloropyridin-2(1H)-ylidene)-2-cyanoacetate
- tert-Butyl 2-(5-fluoropyridin-2(1H)-ylidene)-2-cyanoacetate
- tert-Butyl 2-(5-iodopyridin-2(1H)-ylidene)-2-cyanoacetate
Uniqueness
(Z)-tert-Butyl 2-(5-bromopyridin-2(1H)-ylidene)-2-cyanoacetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its structural properties also make it a valuable compound for developing new materials and biologically active molecules.
Propiedades
Fórmula molecular |
C12H13BrN2O2 |
|---|---|
Peso molecular |
297.15 g/mol |
Nombre IUPAC |
tert-butyl (2E)-2-(5-bromo-1H-pyridin-2-ylidene)-2-cyanoacetate |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,15H,1-3H3/b10-9+ |
Clave InChI |
TVAOZGBCQIQOHY-MDZDMXLPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C(=C/1\C=CC(=CN1)Br)/C#N |
SMILES canónico |
CC(C)(C)OC(=O)C(=C1C=CC(=CN1)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



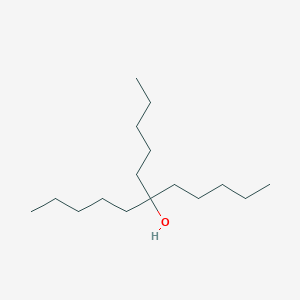
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
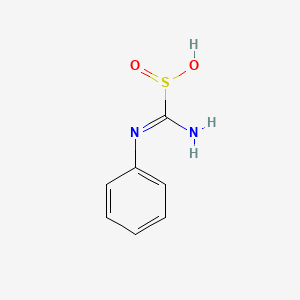
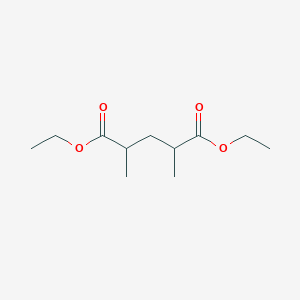
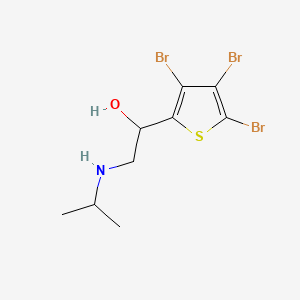
![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
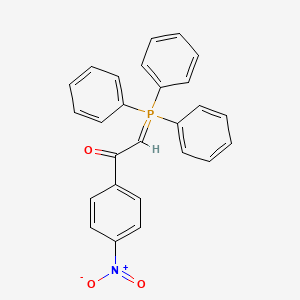
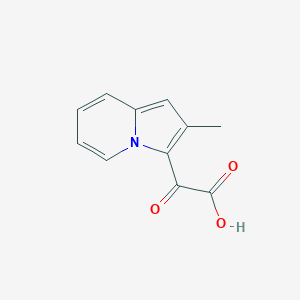
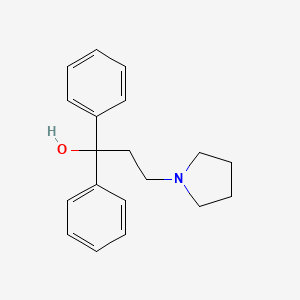
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
